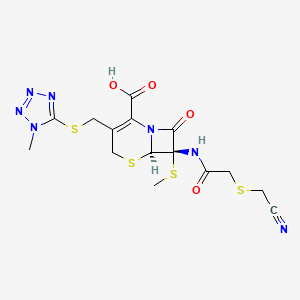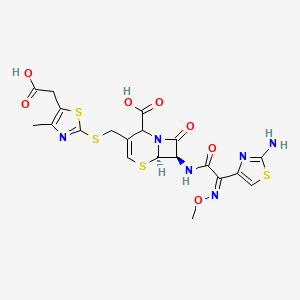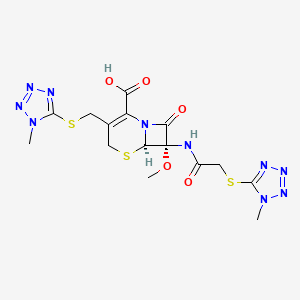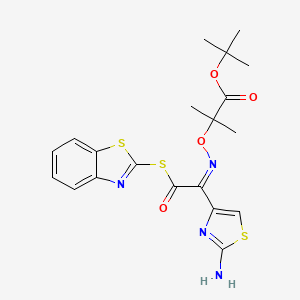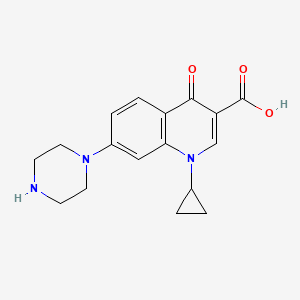
1-环丙基-4-氧代-7-哌嗪-1-基喹啉-3-羧酸
描述
“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is also known as ciprofloxacin . It is a second-generation fluoroquinolone that has spawned many derivative antibiotics . It is formulated for oral, intravenous, intratympanic, ophthalmic, and otic administration for a number of bacterial infections .
Synthesis Analysis
An improved process for the synthesis of “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” involves reacting 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent .Molecular Structure Analysis
The molecular formula of “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is C17H18FN3O3 . The molecular weight is 331.342 . The Isomeric SMILES string isc1c2c(cc(c1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4 . Chemical Reactions Analysis
“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication .Physical and Chemical Properties Analysis
“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is a powder or crystal . It has a molecular weight of 331.34 .科学研究应用
抗菌活性
该化合物已被发现具有抗菌活性 {svg_1}. 它是氟喹诺酮类家族中的一种强效且广泛使用的抗生素 {svg_2}. 它显示出广泛的活性范围,涵盖野生型革兰氏阳性菌和革兰氏阴性菌 {svg_3}.
细胞积累
该化合物已被研究用于其细胞积累特性 {svg_4}. 已发现该化合物的一些衍生物在小鼠巨噬细胞中的积累量比环丙沙星高 2-3 倍 {svg_5}.
对外排转运蛋白的敏感性
该化合物对外排转运蛋白的敏感性已得到评估 {svg_6}. 例如,该化合物的一种衍生物 N-苄基环丙沙星几乎不受外排转运蛋白 Mrp4 的影响 {svg_7}.
细胞内活性
该化合物的细胞内活性已得到研究,特别是针对细胞内细菌 {svg_8}. 它已被发现对细胞内细菌的效力与环丙沙星相当 {svg_9}.
杂质参考物质
该化合物在药物测试中用作杂质参考物质 {svg_10}. 它用于分析开发、方法验证以及稳定性和释放测试 {svg_11}.
抑制细菌 DNA 旋转酶
环丙沙星是该化合物的一种衍生物,已知能抑制细菌 DNA 旋转酶 {svg_12}. 这种酶对于细菌 DNA 的复制、转录和修复至关重要 {svg_13}.
作用机制
Target of Action
The primary target of 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid is the DNA gyrase enzyme . This enzyme plays a crucial role in bacterial DNA synthesis, making it an effective target for antibiotics .
Mode of Action
1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid acts by inhibiting bacterial DNA synthesis . It achieves this by blocking the subunit A of the DNA gyrase enzyme . This compound also affects the bacterial cell wall , further inhibiting bacterial growth.
Biochemical Pathways
The compound’s action on the DNA gyrase enzyme disrupts the normal biochemical pathways of bacterial DNA synthesis . By blocking the enzyme, the compound prevents the supercoiling of bacterial DNA, a critical step in DNA replication . This disruption in the DNA synthesis pathway leads to the death of the bacterial cells .
Pharmacokinetics
They are distributed widely in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents the bacteria from replicating . This leads to a reduction in the number of bacterial cells, helping to clear the bacterial infection .
Action Environment
The efficacy and stability of 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid can be influenced by various environmental factors. Additionally, resistance mechanisms in bacteria, such as efflux pumps, can also impact the compound’s efficacy .
安全和危害
未来方向
As a second-generation fluoroquinolone, “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” has been used to spawn many derivative antibiotics . Its future directions may include the development of new antibiotics and the exploration of its potential uses in treating various bacterial infections .
属性
IUPAC Name |
1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-13-4-3-12(19-7-5-18-6-8-19)9-15(13)20(11-1-2-11)10-14(16)17(22)23/h3-4,9-11,18H,1-2,5-8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJEAWVHIBCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)N4CCNCC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93107-11-0 | |
| Record name | Desfluorociprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESFLUOROCIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FPD89RI4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone](/img/structure/B601295.png)
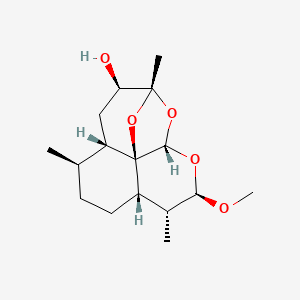
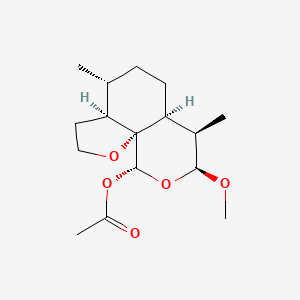
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
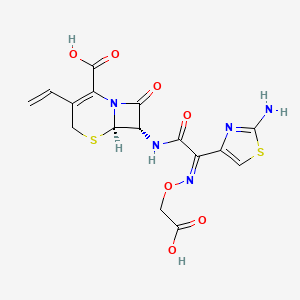
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
